2-benzylcyclohexan-1-amine
Overview
Description
2-benzylcyclohexan-1-amine is an organic compound that belongs to the class of aliphatic amines It is characterized by a cyclohexane ring substituted with a benzyl group and an amine group
Scientific Research Applications
2-benzylcyclohexan-1-amine has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Amines are known to participate in nucleophilic reactions . In the case of 2-Benzylcyclohexylamine, it might undergo nucleophilic substitution reactions at the benzylic position . The specifics of these interactions and the resulting changes would depend on the particular biological target involved.
Biochemical Pathways
Amines can participate in various biochemical reactions, including the formation of amides, oximes, and hydrazones These reactions could potentially affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, which together control the concentration of the drug in the body over time
Result of Action
The nucleophilic reactions that amines participate in can lead to various molecular and cellular changes
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of amines
Safety and Hazards
Future Directions
The hydrogenolysis of N-Benzylcyclohexylamine has been studied extensively, and future research may focus on optimizing the reaction conditions and exploring new applications . The nano effect observed in the hydrogenolysis of NBCA over the Pd/SiO2 catalysts suggests potential future directions for research in this area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylcyclohexan-1-amine typically involves a multi-step process. One common method is the hydrogenation of N-benzylcyclohexylamine using palladium on silica (Pd/SiO2) catalysts. The reaction is carried out at low temperatures and pressures, with varying palladium content to optimize the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar hydrogenation techniques. The choice of catalyst, reaction temperature, and pressure are critical factors that influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-benzylcyclohexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzylcyclohexanone or benzylcyclohexanol.
Reduction: Formation of cyclohexylmethylamine.
Substitution: Formation of various substituted benzyl derivatives.
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar structure but without the benzyl group.
N-Benzylcyclohexylamine: A compound closely related to 2-benzylcyclohexan-1-amine, differing only in the position of the benzyl group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo hydrogenolysis and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-benzylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPIHDSNQOMRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993249 | |
Record name | 2-Benzylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72436-51-2 | |
Record name | 2-(Phenylmethyl)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72436-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072436512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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